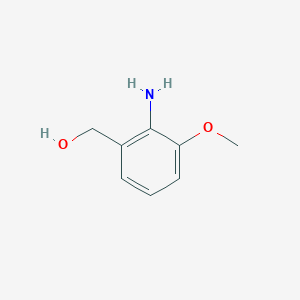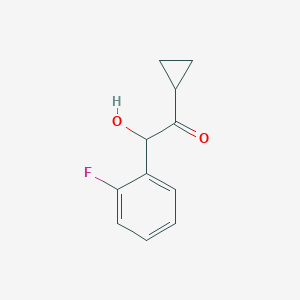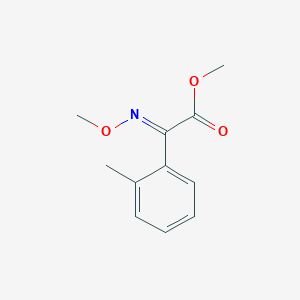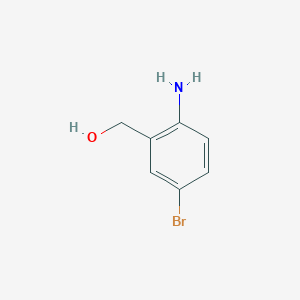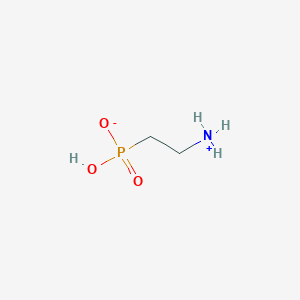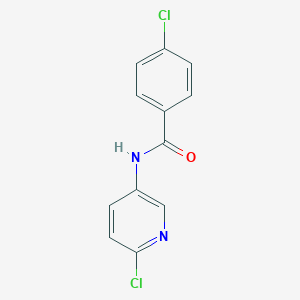
4-氯-N-(6-氯吡啶-3-基)苯甲酰胺
描述
The compound 4-chloro-N-(6-chloropyridin-3-yl)benzamide is a benzamide derivative that is of interest due to its potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, such as herbicide safening, antifungal activity, and RET kinase inhibition, which is relevant in cancer therapy .
Synthesis Analysis
The synthesis of related benzamide derivatives involves various organic synthesis techniques. For instance, the compound N-(4,6-dichloropyrimidine-2-yl)benzamide was synthesized and its structure confirmed by 1H NMR, 13C NMR, HRMS, IR, and single-crystal X-ray diffraction . Similarly, a series of novel 4-chloro-benzamides derivatives were designed and synthesized, with one compound, in particular, showing strong inhibition of RET kinase activity . These methods could potentially be applied to the synthesis of 4-chloro-N-(6-chloropyridin-3-yl)benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically confirmed using spectroscopic methods and single-crystal X-ray diffraction. For example, the crystal structure of a related compound was found to be stabilized by intermolecular hydrogen bonding interactions . The molecular structure analysis is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives can be complex and are often tailored to produce compounds with specific biological activities. The provided papers do not detail specific reactions for 4-chloro-N-(6-chloropyridin-3-yl)benzamide, but they do discuss the biological assays that indicate the potential of these compounds in biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be inferred from related compounds. For instance, the thermal decomposition of metal complexes of a thiourea derivative benzamide was studied, and its electrochemical behavior was analyzed using cyclic voltammetry . These properties are important for the practical application and handling of these compounds.
科学研究应用
1. Anti-Tubercular Agents
- Summary of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Antifungal Activities
- Summary of Application: Three series of new pyrimidine derivatives were designed and synthesized. All of the new compounds were evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .
- Methods of Application: The compounds were synthesized and then evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .
- Results or Outcomes: The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
3. Biodegradation of Acetamiprid
- Summary of Application: A fungus known as Fusarium sp. strain CS-3, isolated from soil, was found to degrade acetamiprid, a neonicotinoid insecticide . This is significant because the increasing use of acetamiprid in agriculture may pose health risks to a wide range of organisms, including animals and humans .
- Methods of Application: The fungus was grown in liquid culture with acetamiprid as the sole carbon source. The degradation process was monitored over time .
- Results or Outcomes: HPLC–MS analysis showed that N′-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid were identified as the most predominant metabolites, forming the basis for a newly described acetamiprid degradation pathway . Strain CS-3 efficiently degraded 99.6% of 50 mg/kg acetamiprid in soil .
属性
IUPAC Name |
4-chloro-N-(6-chloropyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYOGIUAMYSVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-chloropyridin-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



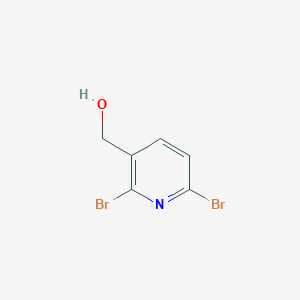
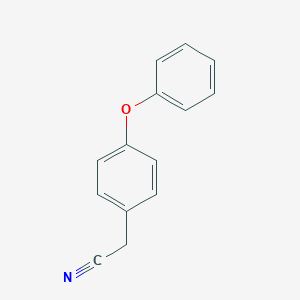
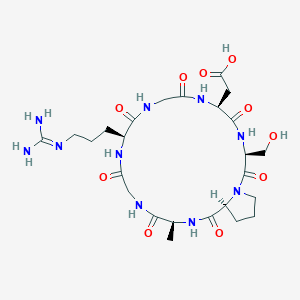
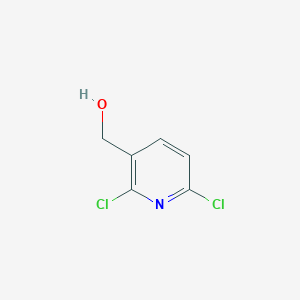
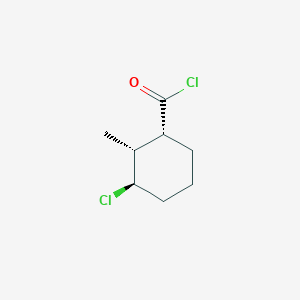

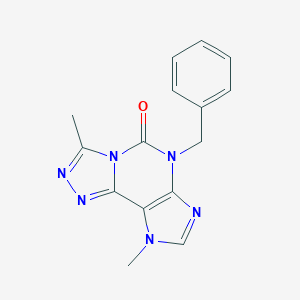

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
